molecular formula C9H8BrNOS B13191646 7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

Katalognummer: B13191646
Molekulargewicht: 258.14 g/mol
InChI-Schlüssel: POFHTVQBUOERBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a heterocyclic compound that belongs to the class of benzothiazepines. This compound is characterized by a seven-membered ring containing both sulfur and nitrogen atoms, along with a bromine substituent at the 7th position. Benzothiazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophenol with α-bromo ketones under acidic or basic conditions to form the benzothiazepine ring. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted benzothiazepines, sulfoxides, sulfones, and various cyclized derivatives .

Wissenschaftliche Forschungsanwendungen

7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones: Similar structure but with nitrogen instead of sulfur.

    7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one: Similar structure with different substituents.

    7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: Similar core structure with additional substituents.

Uniqueness

7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen in the ring. This gives it distinct chemical and biological properties compared to other benzothiazepines and benzodiazepines .

Eigenschaften

Molekularformel

C9H8BrNOS

Molekulargewicht

258.14 g/mol

IUPAC-Name

7-bromo-3,5-dihydro-2H-1,5-benzothiazepin-4-one

InChI

InChI=1S/C9H8BrNOS/c10-6-1-2-8-7(5-6)11-9(12)3-4-13-8/h1-2,5H,3-4H2,(H,11,12)

InChI-Schlüssel

POFHTVQBUOERBL-UHFFFAOYSA-N

Kanonische SMILES

C1CSC2=C(C=C(C=C2)Br)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.